5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their functionalization and coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling and Functionalization: The final step involves the coupling of the pyrazole and thiadiazole rings through a suitable linker, followed by functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole and thiadiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, amines, and alcohols can be used under various conditions (e.g., acidic, basic, or neutral) to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition and receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: The compound could affect various cellular pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-chloro-6-fluorobenzyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.
1,3,4-thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.
Uniqueness
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of pyrazole and thiadiazole rings, along with specific chloro and fluoro substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16Cl2FN7S |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16Cl2FN7S/c1-10-17(20)11(2)28(25-10)9-16-23-24-18(29-16)22-15-6-7-27(26-15)8-12-13(19)4-3-5-14(12)21/h3-7H,8-9H2,1-2H3,(H,22,24,26) |
InChI Key |
VBXORGMERQJUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.